Cytotoxic Potency in Colon Adenocarcinoma: MS13 versus Curcumin
In a direct head-to-head viability assay (MTT, 72 h) against primary (SW480) and metastatic (SW620) human colon cancer cells, the target compound (designated MS13) reduced the EC₅₀ by 4.1-fold (SW480) and 4.7-fold (SW620) relative to curcumin [1]. The lower EC₅₀ was accompanied by a greater anti-proliferative effect at 48 and 72 h and concordant increases in caspase-3 activity and Bcl-2 suppression, confirming that the potency gain is not merely a viability artefact.
| Evidence Dimension | Cytotoxic EC₅₀ (µM) – colon cancer cell lines |
|---|---|
| Target Compound Data | SW480: 7.5 ± 2.8 µM; SW620: 5.7 ± 2.4 µM |
| Comparator Or Baseline | Curcumin: SW480 30.6 ± 1.4 µM; SW620 26.8 ± 2.1 µM |
| Quantified Difference | 4.1-fold lower EC₅₀ in SW480; 4.7-fold lower in SW620 |
| Conditions | MTT viability assay, 72 h exposure, primary (SW480) and metastatic (SW620) human colon adenocarcinoma lines |
Why This Matters
A 4–5-fold potency advantage reduces the compound amount required per assay plate, lowering consumable cost per data point in colorectal cancer screening campaigns.
- [1] Ismail, N. I.; Othman, I.; Abas, F.; Lajis, N. H.; Naidu, R. Molecules 2020, 25 (17), 3798. View Source
